molecular formula C21H29N3O4S B12178252 ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate

ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate

Cat. No.: B12178252
M. Wt: 419.5 g/mol
InChI Key: FCWXPFBAOORNCE-UHFFFAOYSA-N
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Description

Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a benzazepine ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The benzazepine ring can be reduced to a more saturated structure.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the sulfanyl group can introduce a variety of new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is unique due to its combination of a benzazepine ring and a piperidine ring, along with the presence of both hydroxyl and sulfanyl groups. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-[3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanoylamino]piperidine-1-carboxylate

InChI

InChI=1S/C21H29N3O4S/c1-2-28-21(27)24-12-9-16(10-13-24)22-19(25)11-14-29-18-8-7-15-5-3-4-6-17(15)23-20(18)26/h3-6,16,18H,2,7-14H2,1H3,(H,22,25)(H,23,26)

InChI Key

FCWXPFBAOORNCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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